molecular formula C9H8N2 B141391 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145901-21-9

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine

Cat. No. B141391
M. Wt: 144.17 g/mol
InChI Key: BMKZRLNIIGUAIU-UHFFFAOYSA-N
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Description

“3-Ethenyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound that is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has a molecular weight of 118.1359 . This compound is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine”, has been reported in several studies . These compounds have been synthesized as potent inhibitors of the fibroblast growth factor receptor (FGFR) .


Molecular Structure Analysis

The molecular structure of “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine” can be viewed using Java or Javascript . The IUPAC Standard InChI for this compound is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines, including “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine”, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine” can be obtained from the NIST Chemistry WebBook . It has a molecular weight of 118.1359 .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Ethenyl-1H-pyrrolo[2,3-B]pyridine”, is ongoing. These compounds are being developed as potent FGFR inhibitors with potential applications in cancer therapy . Future research may focus on optimizing these compounds and evaluating their efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

3-ethenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZRLNIIGUAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434430
Record name 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine

CAS RN

145901-21-9
Record name 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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